2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
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Overview
Description
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through an annulation strategy involving cyclization reactions.
Introduction of Functional Groups:
Attachment of the Phenylacetamide Moiety: The final step involves coupling the spirocyclic core with the phenylacetamide moiety, which can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic core, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The spirocyclic core could play a crucial role in binding to the target, while the phenylacetamide moiety might enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Another spirocyclic compound with a simpler structure.
1,3-dioxo-2-azaspiro[4.5]decane: A similar compound with a different ring size.
N-phenylacetamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide apart is its unique combination of a spirocyclic core with a phenylacetamide moiety. This combination provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N6O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H20N6O3/c1-23-21-16(20-22-23)12-5-4-6-13(9-12)19-14(25)11-24-15(26)10-18(17(24)27)7-2-3-8-18/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,19,25) |
InChI Key |
NMVQEXOKQNKWMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
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